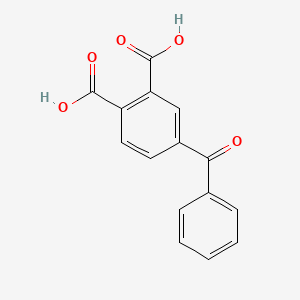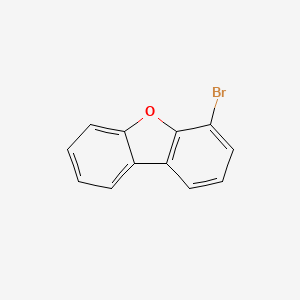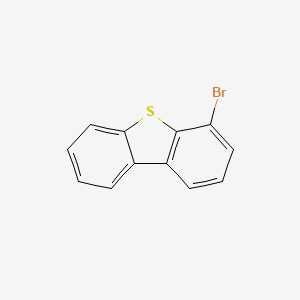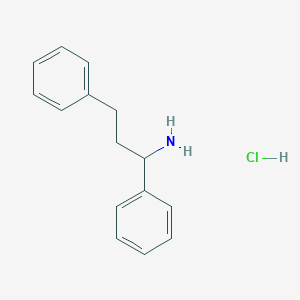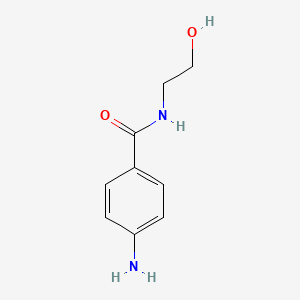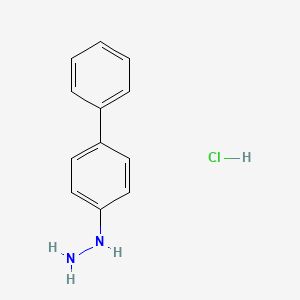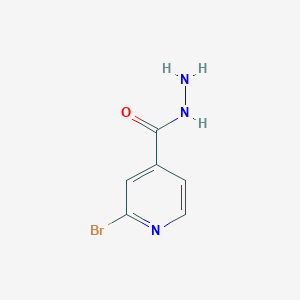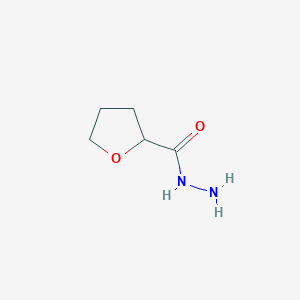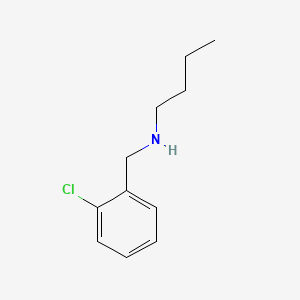
4-Bromo-1,1,1-trifluorobutane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Bromo-1,1,1-trifluorobutane and its derivatives involves multiple steps, starting from simpler brominated and fluorinated precursors. For instance, the radical copolymerization of vinylidene fluoride with 4-bromo-1,1,2-trifluorobut-1-ene has been examined, showcasing the synthesis process in steps that began with the addition of bromine to chlorotrifluoroethylene (Guiot et al., 2005). Another study reported the synthesis and successful copolymerization of 4-bromo- and 4-chloroheptafluoro-1,2-epoxybutanes, highlighting the transformation of bromine-containing acid fluorides to hydrogen-terminated compounds (Ito et al., 1979).
Molecular Structure Analysis
Molecular structure analysis of fluorinated compounds, including this compound, often involves computational and spectroscopic methods. For example, studies on related compounds have utilized nuclear magnetic resonance (NMR) spectroscopy to detail the molecular structure and vibrational assignments, providing insights into the structural characteristics of these molecules (Hinton & Jaques, 1974).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including copolymerizations, nucleophilic substitutions, and electrophilic additions. These reactions are pivotal in modifying the compound for specific applications or synthesizing new materials. For instance, the electrophilic reactivity of 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene towards various nucleophiles has been studied, revealing the production of substitution products or those arising from allylic rearrangement depending on the nucleophile's nature (Martin, Molines, & Wakselman, 1995).
Physical Properties Analysis
The physical properties of this compound, such as its boiling point, melting point, and solubility, are crucial for its handling and application in various chemical processes. Although specific data on this compound might be scarce, studies on closely related fluorinated compounds provide valuable information on their thermal behavior, crystalline structures, and phase transitions, aiding in understanding the physical characteristics of such compounds (Varushchenko, Druzhinina, & Sorkin, 1997).
Wissenschaftliche Forschungsanwendungen
Radical Addition to Unsaturated Systems
- The photochemical reactions involving compounds similar to 4-Bromo-1,1,1-trifluorobutane, such as 1,1,1-trifluoro-2-iodo-3-trifluoromethylbutane, have been studied for their behavior in radical addition to unsaturated systems (Gregory, Haszeldine, & Tipping, 1971).
Synthesis and Copolymerization
- 4-Bromo- and 4-chloroheptafluoro-1,2-epoxybutanes, which have structural similarities to this compound, have been synthesized and successfully copolymerized, demonstrating their potential in creating new polymeric materials (Ito et al., 1979).
NMR Investigations
- Nuclear magnetic resonance (NMR) investigations of compounds like 1-bromo-3,4,4-trifluorobutene-4, related to this compound, provide valuable information about their structural and electronic properties (Hinton & Jaques, 1973).
Synthesis from Succinonitrile
- Bromine trifluoride reacts with succinonitrile to form compounds including bromo-1,1,1,4,4,4-hexafluorobutane, demonstrating the reactivity of bromine in fluoroalkane synthesis (Baker, Ruzicka, & Tinker, 1999).
Chemical Shift Sensitivity in NMR Studies
- The sensitivity of the 19F NMR chemical shift in compounds like 3-bromo-1,1,1-trifluoropropan-2-one to the local environment offers insights into the behavior of fluoroalkanes in different conditions, relevant to this compound (Ye et al., 2015).
Rotational Isomerism in Fluoroacetones
- Investigations into compounds like 1,1,1-trifluoro-3-bromoacetone, similar to this compound, have revealed valuable information about rotational isomerism in fluoroacetones, which is crucial for understanding molecular dynamics (Shapiro, Lin, & Johnston, 1973).
- The reductive coupling of compounds like 4-bromo-3,3,4,4-tetrafluorobut-1-ene, structurally related to this compound, shows how these molecules can be used to introduce tetrafluoroethylene units into organic molecules (Konno et al., 2011).
Stereochemical Studies in Microbial Epoxidation
- Stereochemical investigations using 4-bromo-1-butene, which is structurally similar to this compound, have been conducted to understand the variations in microbial epoxidation processes (Archelas, Hartmans, & Tramper, 1988).
Safety and Hazards
“4-Bromo-1,1,1-trifluorobutane” is classified as Acute Tox. 3 Oral - Eye Irrit. 2 according to the GHS classification . It is toxic if swallowed and causes serious eye irritation . Precautionary measures include avoiding all personal contact, including inhalation, using the substance in a well-ventilated area, and not eating, drinking, or smoking when handling the substance .
Wirkmechanismus
Target of Action
The primary target of 1-Bromo-4,4,4-trifluorobutane is copper . Copper plays a crucial role in various biological processes, and its interaction with this compound may lead to potential uses in polymer synthesis .
Mode of Action
1-Bromo-4,4,4-trifluorobutane binds to copper, forming stable complexes . This binding affinity is powerful, suggesting that the compound could have a significant impact on processes involving copper .
Biochemical Pathways
Its ability to bind to copper suggests that it could influence pathways involving this metal .
Pharmacokinetics
Its physical properties, such as its boiling point and density , could impact its bioavailability.
Result of Action
1-Bromo-4,4,4-trifluorobutane has been shown to be effective as a radiosensitizer and can be used to treat cancerous tumors . This suggests that the compound’s action at the molecular and cellular level could have significant therapeutic effects .
Action Environment
The action, efficacy, and stability of 1-Bromo-4,4,4-trifluorobutane could be influenced by various environmental factors. , which could affect its distribution and action in aqueous environments. Additionally, it should be stored in a well-ventilated place and kept in a tightly closed container .
Biochemische Analyse
Biochemical Properties
4-Bromo-1,1,1-trifluorobutane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form stable complexes with metals such as copper, which can influence its reactivity and interactions in biochemical systems . The compound’s interactions with enzymes and proteins are crucial for its function in biochemical pathways, where it may act as a substrate or inhibitor, affecting the activity of these biomolecules.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can act as a radiosensitizer, enhancing the sensitivity of cancerous cells to radiation therapy . This property makes it a potential candidate for use in cancer treatment, where it can improve the efficacy of radiotherapy by targeting tumor cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s ability to form stable complexes with metals such as copper suggests that it may influence metalloproteins and other metal-dependent enzymes . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but its reactivity may vary depending on the experimental conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects may include alterations in cell proliferation, apoptosis, and other cellular processes.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhancing the efficacy of radiation therapy in cancer treatment . At higher doses, this compound can cause toxic or adverse effects, including respiratory irritation, skin irritation, and eye irritation . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, where it interacts with enzymes and cofactors. The compound’s ability to form stable complexes with metals such as copper suggests that it may participate in metal-dependent metabolic processes . Additionally, this compound can influence metabolic flux and metabolite levels by acting as a substrate or inhibitor in specific biochemical reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound within tissues is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects . The activity and function of this compound within these subcellular locations are influenced by its interactions with local biomolecules and the cellular environment.
Eigenschaften
IUPAC Name |
4-bromo-1,1,1-trifluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrF3/c5-3-1-2-4(6,7)8/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCAQXHNJOFNGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334529 | |
| Record name | 4-Bromo-1,1,1-trifluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
406-81-5 | |
| Record name | 4-Bromo-1,1,1-trifluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1,1,1-trifluorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




